- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of IndazolesAdvanced Synthesis & Catalysis, 2016, 358(6), 926-939,
Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
CAS No:94444-96-9
Molecular Formula:C8H8N2O
Molecular Weight:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860
5-Methoxy-1H-indazole Properties
Names and Identifiers
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- InChIKey: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- Inchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- SMILES: N1NC2C(=CC(=CC=2)OC)C=1
Computed Properties
- Exact Mass: 148.06400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 1
- Monoisotopic Mass: 148.063662883g/mol
- Heavy Atom Count: 11
- Complexity: 140
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.2
- Tautomer Count: 2
- Surface Charge: 0
- Topological Polar Surface Area: 37.9
Experimental Properties
- LogP: 1.57150
- PSA: 37.91000
- Refractive Index: 1.647
- Boiling Point: 312.5℃ at 760 mmHg
- Flash Point: 312.497 °C at 760 mmHg
- Density: 1.244
5-Methoxy-1H-indazole Security Information
- Safety Instruction: 26-39
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases: 22-41
- Signal Word:Warning
5-Methoxy-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxy-1H-indazole Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003NAG-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
$13.00 | 2024-04-19 | |
A2B Chem LLC | AB69352-250mg |
5-Methoxyindazole |
94444-96-9 | 95% | 250mg |
$5.00 | 2024-07-18 | |
Aaron | AR003NIS-250mg |
5-Methoxy-1H-indazole |
94444-96-9 | 98% | 250mg |
$4.00 | 2025-01-22 | |
abcr | AB272579-1 g |
5-Methoxyindazole, 97%; . |
94444-96-9 | 97% | 1 g |
€103.80 | 2023-07-20 | |
Advanced ChemBlocks | C-2102-5G |
5-Methoxyindazole |
94444-96-9 | 97% | 5G |
$145 | 2023-04-13 | |
Alichem | A269001417-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
$183.60 | 2023-08-31 | |
Apollo Scientific | OR110371-250mg |
5-Methoxy-1H-indazole |
94444-96-9 | 250mg |
£23.00 | 2025-02-19 | ||
Crysdot LLC | CD11007121-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95+% | 10g |
$297 | 2024-07-19 | |
eNovation Chemicals LLC | D782680-5g |
1H-Indazole, 5-methoxy- |
94444-96-9 | 95% | 5g |
$100 | 2022-10-17 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0242-25g |
5-methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
$495 | 2023-09-07 |
5-Methoxy-1H-indazole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
Reference
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron DerivativesJournal of Medicinal Chemistry, 2010, 53(5), 2324-2328,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Reference
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylateSynthesis, 2006, (20), 3506-3514,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
Reference
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenonesTetrahedron, 2014, 70(44), 8413-8418,
Synthetic Circuit 5
Reaction Conditions
Reference
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSOPhosphorus, 1993, 74(1-4), 409-10,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
Reference
- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a PhotocatalystJournal of Organic Chemistry, 2020, 85(13), 8732-8739,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
Reference
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptaminesTetrahedron Letters, 2002, 43(15), 2695-2697,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
Reference
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substratesTetrahedron, 2021, 91,,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium SaltsAdvanced Synthesis & Catalysis, 2022, 364(22), 3782-3788,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
Reference
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitorsHeterocycles, 2018, 96(1), 74-85,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
Reference
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
Reference
- Discovery and SAR of spirochromane Akt inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Reference
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Reference
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
Reference
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- Product class 2: 1H- and 2H-indazolesScience of Synthesis, 2002, 12, 227-324,
Synthetic Circuit 17
Reaction Conditions
Reference
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with HydrazineJournal of Organic Chemistry, 2006, 71(21), 8166-8172,
5-Methoxy-1H-indazole Raw materials
- 4-Methoxy-2-methylaniline
- Borate(1-),tetrafluoro-
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- 2-Hydroxy-5-methoxybenzaldehyde
- (5-methoxy-2-nitrophenyl)methanamine
- 2-Bromo-5-methoxybenzaldehyde
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole Suppliers
J&K Scientific
(CAS:94444-96-9)
MR./MRS.:ZHAI XIAN SHENG
Phone:18210857532
Email:xiangyang.zhai@jk-sci.com
SHANG HAI JI XIANG Biotechnology Co., Ltd.
(CAS:94444-96-9)
MR./MRS.:ZHOU JING LI
Phone:
Email:1791635336@qq.com
5-Methoxy-1H-indazole Related Literature
-
Arnaud Chevalier,Abdelaaziz Ouahrouch,Alexandre Arnaud,Thibault Gallavardin,Xavier Franck RSC Adv. 2018 8 13121
-
James D. Sitter,Edgar E. Lemus-Rivera,Aaron K. Vannucci Org. Biomol. Chem. 2023 21 4290
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole

Purity:99%/99%/99%/99%
Quantity:25.0g/50.0g/100.0g/250.0g
Price($):183.0/310.0/527.0/1055.0